molecular formula C16H25NO3 B5099163 4-[4-(3-ethoxyphenoxy)butyl]morpholine

4-[4-(3-ethoxyphenoxy)butyl]morpholine

Cat. No.: B5099163
M. Wt: 279.37 g/mol
InChI Key: KOCYLICANYDXIN-UHFFFAOYSA-N
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Description

While direct data on 4-[4-(3-ethoxyphenoxy)butyl]morpholine are absent in the provided evidence, its structure can be inferred from related morpholine derivatives. This compound features a morpholine ring linked via a butyl chain to a 3-ethoxyphenoxy group. The ethoxy substituent is an electron-donating group, while the butyl chain likely enhances lipophilicity.

Properties

IUPAC Name

4-[4-(3-ethoxyphenoxy)butyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-19-15-6-5-7-16(14-15)20-11-4-3-8-17-9-12-18-13-10-17/h5-7,14H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCYLICANYDXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Compounds and Properties
Compound Name Substituent Features Molecular Weight Notable Properties Source
4-[4-(3,4-Dimethylphenoxy)butyl]morpholine 3,4-Dimethylphenoxy, butyl chain 263.38 Higher lipophilicity vs. methoxy
4-(4-Nitrophenyl)thiomorpholine Nitrophenyl, thiomorpholine (S) N/A Electron-withdrawing nitro group
4-(4-(Trifluoromethyl)phenyl)morpholine CF3 substituent N/A High electronegativity
4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine Bromo, methoxy substituents N/A Halogen enhances bioactivity
4-[2-(4-Iodophenoxy)ethyl]morpholine Iodophenoxy, ethyl chain 333.16 Heavy atom for radiochemistry
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound donates electrons via its oxygen atom, contrasting with nitro () and trifluoromethyl () groups, which withdraw electrons. This difference impacts reactivity in synthetic routes and interactions with biological targets .
  • Lipophilicity: The butyl chain in the target compound and 4-[4-(3,4-dimethylphenoxy)butyl]morpholine () increases hydrophobicity compared to shorter chains (e.g., ethyl in ). This property correlates with membrane permeability and bioavailability .
  • Halogen vs.

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